molecular formula C24H31N3O5 B10947358 N'-[4-(2-methylbutan-2-yl)cyclohexylidene]-5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbohydrazide

N'-[4-(2-methylbutan-2-yl)cyclohexylidene]-5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carbohydrazide

Cat. No.: B10947358
M. Wt: 441.5 g/mol
InChI Key: SPJBMPBZPKZUBW-UHFFFAOYSA-N
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Description

5-[(3-METHYL-4-NITROPHENOXY)METHYL]-N-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]-2-FUROHYDRAZIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-METHYL-4-NITROPHENOXY)METHYL]-N-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]-2-FUROHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the furohydrazide core: This can be achieved through the reaction of a suitable furan derivative with hydrazine under controlled conditions.

    Introduction of the cyclohexylidene group: This step involves the reaction of the furohydrazide intermediate with a cyclohexanone derivative.

    Attachment of the nitrophenoxy methyl group: This is typically done through a nucleophilic substitution reaction, where the nitrophenoxy methyl group is introduced using a suitable halide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(3-METHYL-4-NITROPHENOXY)METHYL]-N-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]-2-FUROHYDRAZIDE can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The phenoxy methyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the phenoxy methyl moiety.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may have potential as bioactive compounds, including antimicrobial or anticancer agents.

    Medicine: The compound could be explored for its pharmacological properties, such as enzyme inhibition or receptor binding.

    Industry: It may be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(3-METHYL-4-NITROPHENOXY)METHYL]-N-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]-2-FUROHYDRAZIDE depends on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-Nitrophenoxy)methyl]-2-furohydrazide
  • N-[4-(tert-Butyl)cyclohexylidene]-2-furohydrazide

Uniqueness

5-[(3-METHYL-4-NITROPHENOXY)METHYL]-N-[4-(TERT-PENTYL)CYCLOHEXYLIDEN]-2-FUROHYDRAZIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C24H31N3O5

Molecular Weight

441.5 g/mol

IUPAC Name

N-[[4-(2-methylbutan-2-yl)cyclohexylidene]amino]-5-[(3-methyl-4-nitrophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C24H31N3O5/c1-5-24(3,4)17-6-8-18(9-7-17)25-26-23(28)22-13-11-20(32-22)15-31-19-10-12-21(27(29)30)16(2)14-19/h10-14,17H,5-9,15H2,1-4H3,(H,26,28)

InChI Key

SPJBMPBZPKZUBW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC(=NNC(=O)C2=CC=C(O2)COC3=CC(=C(C=C3)[N+](=O)[O-])C)CC1

Origin of Product

United States

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